2-[(But-3-en-1-yl)amino]acetamide
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Overview
Description
2-[(But-3-en-1-yl)amino]acetamide is an organic compound with the molecular formula C6H12N2O. It contains a primary amide group and a secondary amine group, making it a versatile compound in organic synthesis and various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-en-1-yl)amino]acetamide can be achieved through several methods. One common approach involves the reaction of but-3-en-1-amine with acetic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-[(But-3-en-1-yl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-[(But-3-en-1-yl)amino]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(But-3-en-1-yl)amino]acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide: Similar in structure but contains a thiazole ring.
Phenoxy acetamide derivatives: These compounds have similar amide groups but different aromatic substituents
Uniqueness
2-[(But-3-en-1-yl)amino]acetamide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry .
Properties
Molecular Formula |
C6H12N2O |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-(but-3-enylamino)acetamide |
InChI |
InChI=1S/C6H12N2O/c1-2-3-4-8-5-6(7)9/h2,8H,1,3-5H2,(H2,7,9) |
InChI Key |
KKXSDFVGZDXGNZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCNCC(=O)N |
Origin of Product |
United States |
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